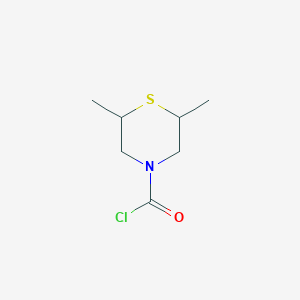
2,6-Dimethylthiomorpholine-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,6-Dimethylthiomorpholine-4-carbonyl chloride involves specific reaction conditions and reagents. One common method includes the reaction of 2,6-dimethylthiomorpholine with thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure the stability of the intermediate products .
Analyse Des Réactions Chimiques
2,6-Dimethylthiomorpholine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although detailed reaction conditions and products are not extensively documented.
Applications De Recherche Scientifique
2,6-Dimethylthiomorpholine-4-carbonyl chloride is utilized in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of carbonyl-containing compounds.
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Mécanisme D'action
The mechanism of action for 2,6-Dimethylthiomorpholine-4-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
2,6-Dimethylthiomorpholine-4-carbonyl chloride can be compared with other carbonyl chlorides such as:
Acetyl chloride (CH3COCl): Known for its use in acetylation reactions.
Benzoyl chloride (C6H5COCl): Commonly used in the synthesis of benzoyl derivatives.
Thionyl chloride (SOCl2): Widely used for converting alcohols to alkyl chlorides.
These compounds share similar reactivity patterns but differ in their specific applications and the nature of the substituents attached to the carbonyl group.
Propriétés
Formule moléculaire |
C7H12ClNOS |
|---|---|
Poids moléculaire |
193.70 g/mol |
Nom IUPAC |
2,6-dimethylthiomorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNOS/c1-5-3-9(7(8)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3 |
Clé InChI |
YGZFXDUMPIHELB-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(S1)C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



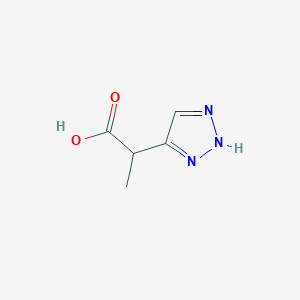
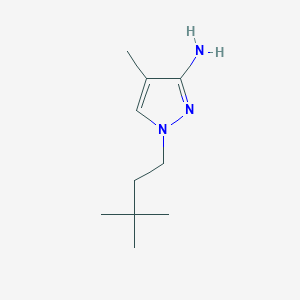
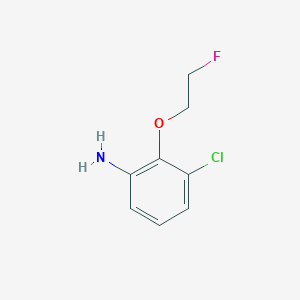
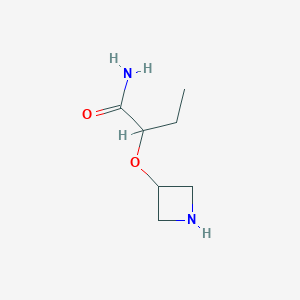
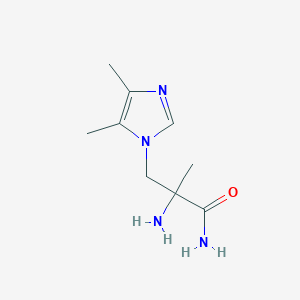
![4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239911.png)
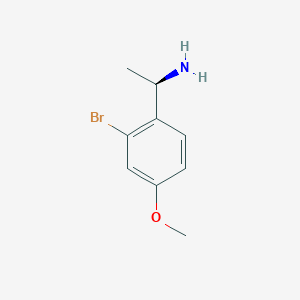
amine](/img/structure/B15239924.png)
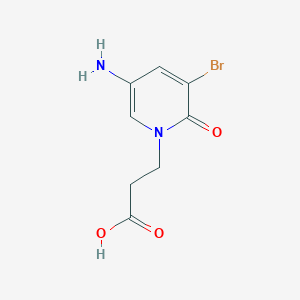
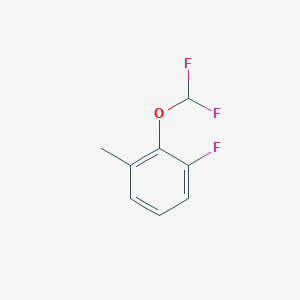
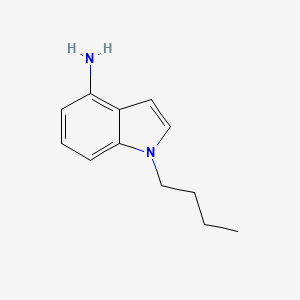
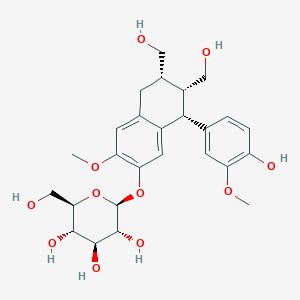
![4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239963.png)
